Mebutizide

Description

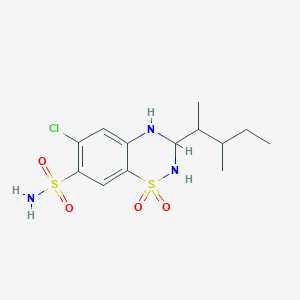

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O4S2/c1-4-7(2)8(3)13-16-10-5-9(14)11(22(15,18)19)6-12(10)23(20,21)17-13/h5-8,13,16-17H,4H2,1-3H3,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLLKLRVCJAFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863202 | |

| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-00-1 | |

| Record name | Mebutizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7738AS8324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebutizide mechanism of action in renal tubules

An In-Depth Technical Guide to the Mechanism of Action of Mebutizide in Renal Tubules

Abstract

This compound is a thiazide-like diuretic that exerts its primary pharmacological effect within the renal tubules. This guide provides a detailed examination of its molecular mechanism, focusing on the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). We will explore the structural basis of this interaction, the resultant physiological changes in electrolyte and fluid balance, and the established experimental methodologies for characterizing these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's renal mechanism of action.

Introduction: The Landscape of Diuretic Action

The regulation of sodium balance and blood pressure is a complex physiological process orchestrated in large part by the kidneys. Diuretics are a cornerstone of antihypertensive therapy, acting directly on the nephron to modulate salt and water reabsorption.[1][2] this compound belongs to the class of thiazide-like diuretics, which, despite lacking the classic benzothiadiazine structure of true thiazides, share a common mechanism of action.[3][4] These agents are distinguished by their primary target: the Na+-Cl- cotransporter located in the distal convoluted tubule (DCT) of the nephron.[1][3] By inhibiting this transporter, this compound disrupts the reabsorption of approximately 7% of filtered sodium, leading to increased excretion of salt (natriuresis) and water (diuresis), which contributes to a reduction in extracellular fluid volume and blood pressure.[1]

Molecular Target: The Na+-Cl- Cotransporter (NCC)

The primary molecular target for this compound and other thiazide-like diuretics is the electroneutral Na+-Cl- cotransporter (NCC), also known as SLC12A3.[5][6]

-

Location: The NCC is exclusively expressed on the apical membrane of epithelial cells lining the distal convoluted tubule (DCT).[5][6] This strategic location allows it to reabsorb sodium and chloride ions from the tubular fluid back into the body.[6]

-

Function: The NCC facilitates the coupled transport of one Na+ ion and one Cl- ion across the apical membrane, driven by the favorable sodium gradient maintained by the basolateral Na+-K+-ATPase pump.[6][7] This process is a critical step in renal salt conservation and plays a pivotal role in blood pressure homeostasis.[5]

-

Structure: Cryo-electron microscopy studies have revealed the three-dimensional structure of the human NCC.[8][9] The transporter exists as a homodimer, with each subunit containing a transmembrane domain (TMD) that houses the ion-binding sites and a C-terminal domain (CTD).[8] The TMD forms the translocation pathway for Na+ and Cl- ions.[8]

Core Mechanism of this compound Action

This compound exerts its diuretic effect by directly inhibiting the function of the NCC.

3.1. Binding and Inhibition

Recent structural studies of NCC in complex with various thiazide and thiazide-like diuretics have provided a detailed blueprint of their inhibitory mechanism.[10][11][12] These drugs bind to an orthosteric site within the central translocation pathway of the transporter, effectively acting as a plug.[10][12] This binding pocket overlaps with the chloride-binding site, physically occluding the path for both Na+ and Cl- ions.[8][10] By binding to this site, this compound stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion transport into the cell.[11]

3.2. Downstream Physiological Consequences

The inhibition of NCC by this compound initiates a cascade of physiological effects:

-

Increased Natriuresis and Diuresis: The primary consequence is the reduced reabsorption of NaCl in the DCT.[1][13] The retained salt in the tubular fluid osmotically holds water, leading to an increase in urine volume.[13]

-

Potassium Loss (Hypokalemia): By blocking sodium reabsorption in the DCT, more Na+ is delivered downstream to the collecting duct. This increased sodium load enhances the activity of the epithelial sodium channel (ENaC), which promotes Na+ reabsorption in exchange for potassium secretion, potentially leading to hypokalemia.[4]

-

Magnesium Loss (Hypomagnesemia): Reduced NCC activity has been shown to promote renal magnesium wasting.[7][14][15] The activity of NCC influences the function of the TRPM6 channel, which is responsible for Mg2+ entry into DCT cells.[7][14] Inhibition of NCC diminishes the driving force for Mg2+ reabsorption.[7][15]

-

Calcium Retention (Hypocalciuria): Unlike loop diuretics, thiazides decrease urinary calcium excretion.[13][16] The precise mechanism is complex but is thought to involve enhanced passive Ca2+ reabsorption in the proximal tubule secondary to volume depletion and direct effects on calcium transport in the DCT.

Table 1: Summary of this compound's Effects on Urinary Electrolyte Excretion

| Electrolyte | Effect of this compound | Primary Renal Segment Involved |

| Sodium (Na+) | ↑↑ Increased Excretion | Distal Convoluted Tubule |

| Chloride (Cl-) | ↑↑ Increased Excretion | Distal Convoluted Tubule |

| Water | ↑ Increased Excretion | Distal Convoluted Tubule, Collecting Duct |

| Potassium (K+) | ↑ Increased Excretion | Collecting Duct |

| Magnesium (Mg2+) | ↑ Increased Excretion | Distal Convoluted Tubule |

| Calcium (Ca2+) | ↓ Decreased Excretion | Distal Convoluted Tubule, Proximal Tubule |

Below is a diagram illustrating the cellular mechanism of action.

Caption: Cellular mechanism of this compound in the DCT.

Investigational Methodologies

Validating the mechanism of action of a diuretic like this compound requires a multi-faceted approach, combining in vivo and in vitro models. The choice of model is critical and depends on the specific question being addressed, from whole-organism physiological response to single-transporter kinetics.

4.1. In Vivo Assessment of Diuretic Activity

These methods are essential for understanding the overall physiological effect of the drug in a complex biological system.

Protocol 1: Diuretic and Saluretic Activity in Rodents (Modified Lipschitz Test)

Rationale: This is a foundational in vivo screening method to quantify a compound's effect on urine volume (diuresis) and electrolyte excretion (saluresis).[17][18][19] It provides a holistic view of the drug's efficacy and is crucial for dose-response characterization.[20]

Methodology:

-

Animal Preparation: Use male Wistar rats (150-200g). House them individually in metabolic cages designed for the separate collection of urine and feces.[19][21] Acclimatize the animals to the cages for 24 hours before the experiment.

-

Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water to ensure a uniform state of hydration.[19]

-

Grouping: Divide animals into at least three groups (n=6 per group):

-

Dosing: Administer a saline load (e.g., 25 mL/kg) orally or intraperitoneally to all animals to promote a baseline urine flow. Immediately after, administer the vehicle, standard, or test drug via the same route.

-

Urine Collection: Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then as a cumulative 24-hour sample.[17]

-

Analysis:

-

Measure the total urine volume for each animal.

-

Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Interpretation: Compare the urine volume and total electrolyte excretion of the this compound-treated groups to both the control and standard groups. A significant increase in urine output and Na+/Cl- excretion indicates diuretic and saluretic activity.

Caption: Workflow for in vivo diuretic activity assessment.

4.2. In Vitro Analysis of Tubular Function

These methods allow for the direct investigation of the drug's effect on its specific target in a controlled environment, free from systemic confounding variables.

Protocol 2: Isolated Perfused Renal Tubule Assay

Rationale: This ex vivo technique provides the most direct evidence of a drug's action on a specific nephron segment.[17][18][22] By isolating and perfusing a single distal convoluted tubule, one can precisely measure changes in ion and water transport in response to this compound applied to the luminal fluid, mimicking its physiological site of action.[23][24][25]

Methodology:

-

Tubule Dissection: Euthanize a rabbit or mouse and rapidly remove the kidneys. Place them in a chilled, oxygenated physiological saline solution.

-

Isolation: Under a dissecting microscope, manually dissect a single distal convoluted tubule (DCT) segment (1-2 mm in length).

-

Cannulation and Perfusion:

-

Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.

-

Using a system of concentric holding and perfusion micropipettes, cannulate one end of the tubule.[26]

-

Perfuse the lumen with an artificial tubular fluid containing an impermeable volume marker (e.g., [3H]-inulin).[23]

-

Collect the perfused fluid from the opposite end of the tubule with a collection pipette.

-

-

Experimental Conditions:

-

Establish a baseline rate of fluid and ion absorption.

-

Introduce this compound into the luminal perfusate at various concentrations.

-

The bath solution should mimic the interstitial fluid.[23]

-

-

Analysis:

-

Measure the concentration of the volume marker in the initial and collected perfusate to calculate the rate of net fluid reabsorption (Jv).

-

Measure the concentrations of Na+ and Cl- in the perfusate and collected fluid to determine the net flux of these ions.

-

-

Data Interpretation: A dose-dependent decrease in the net reabsorption of Na+, Cl-, and fluid following the addition of this compound to the lumen provides direct evidence of its inhibitory action on the DCT.

Protocol 3: Patch-Clamp Electrophysiology

Rationale: While the NCC itself is electroneutral, patch-clamp can be used on cultured DCT cells (e.g., mDCT15 cells) or in expression systems (e.g., Xenopus oocytes) to study the ion channels that are functionally coupled to NCC activity.[27][28] For instance, one can measure the activity of basolateral Cl- channels, whose function is dependent on the intracellular Cl- concentration maintained by NCC.

Methodology:

-

Cell Preparation: Culture a suitable cell line expressing NCC (e.g., mDCT15) or prepare Xenopus oocytes injected with NCC cRNA.

-

Patch Configuration: Use the whole-cell or cell-attached patch-clamp configuration to record ion channel activity.[27][29]

-

Experimental Protocol:

-

Obtain a baseline recording of channel activity under control conditions.

-

Perfuse the cells with a solution containing this compound.

-

Record changes in channel open probability, conductance, or current amplitude.

-

-

Data Interpretation: An alteration in the activity of functionally associated channels upon this compound application can provide indirect but valuable mechanistic insights into the downstream cellular consequences of NCC inhibition. For example, inhibiting Cl- entry via NCC would be expected to alter the driving force for basolateral Cl- exit channels.[28]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD profile of this compound is crucial for translating its mechanism of action into a clinical effect.[30][31]

-

Pharmacokinetics (What the body does to the drug): This includes absorption, distribution, metabolism, and excretion.[31][32] For a diuretic to be effective, it must be absorbed into the bloodstream and then efficiently secreted into the tubular lumen of the nephron, as thiazides act from the luminal side.[16] Human pharmacological studies show that the effects of bemetizide (this compound) begin within 1-2 hours of oral administration and can last over 24 hours, with a close correlation between the drug's pharmacokinetics and the kinetics of its diuretic effect.[20]

-

Pharmacodynamics (What the drug does to the body): This relates the concentration of this compound at the NCC to the intensity of the diuretic and natriuretic response.[31][32] Studies comparing bemetizide to hydrochlorothiazide found that their diuretic effects were qualitatively similar, with higher doses of bemetizide showing a greater maximal effect on sodium, chloride, and urine volume excretion.[20]

Conclusion and Future Directions

This compound's mechanism of action is centered on the specific, high-affinity inhibition of the Na+-Cl- cotransporter in the apical membrane of the distal convoluted tubule. This targeted action leads to predictable and quantifiable changes in renal handling of salt and water, forming the basis of its therapeutic utility in managing hypertension. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel diuretic agents.

Future research should focus on leveraging the recent high-resolution structures of the NCC to design next-generation diuretics with improved selectivity and fewer metabolic side effects.[8][10] Investigating the long-term regulatory effects of this compound on NCC expression and the activity of upstream signaling kinases (e.g., WNK-SPAK pathway) will further deepen our understanding of its sustained antihypertensive action.[33]

References

-

Structure-function relationships in the sodium chloride cotransporter - Frontiers. (URL: [Link])

-

Sodium-chloride symporter - Wikipedia. (URL: [Link])

-

NaCl cotransporter activity and Mg 2+ handling by the distal convoluted tubule. (URL: [Link])

-

Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC - NIH. (URL: [Link])

-

Thiazide-like diuretic - Grokipedia. (URL: [Link])

-

NaCl cotransporter activity and Mg 2+ handling by the distal convoluted tubule. (URL: [Link])

-

A comparative review on In-vivo and In-vitro screening models for diuretic agents. (URL: [Link])

-

Thiazide Diuretics' Mechanism of Action - GoodRx. (URL: [Link])

-

NaCl cotransporter activity and Mg2+ handling by the distal convoluted tubule - PubMed. (URL: [Link])

-

Thiazide - Wikipedia. (URL: [Link])

-

Thiazide Diuretics - almostadoctor. (URL: [Link])

-

Microperfusion of kidney PT. - Bio-protocol. (URL: [Link])

-

Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage - RJPTSimLab:. (URL: [Link])

-

A comparative review on In-vivo and In-vitro screening models for diuretic agents. (URL: [Link])

-

A comparative review on In-vivo and In-vitro screening models for diuretic agents. (URL: [Link])

-

The Sodium Chloride Cotransporter (NCC) and Epithelial Sodium Channel (ENaC) Associate - PMC - NIH. (URL: [Link])

-

Diuretics screening models | PPTX - Slideshare. (URL: [Link])

-

Microperfusion of Isolated Renal Tubule Segments in Vitro in the Rabbit [Proceedings]. (URL: [Link])

-

[Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects] - PubMed. (URL: [Link])

-

Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage - RJPTSimLab:. (URL: [Link])

-

Upregulation of apical sodium-chloride cotransporter and basolateral chloride channels is responsible for the maintenance of salt-sensitive hypertension - PubMed. (URL: [Link])

-

Models for testing_activity_of_diuretics | PPTX - Slideshare. (URL: [Link])

-

Up-regulation of apical sodium chloride cotransporter (NCC) and basolateral chloride channels (CLC-K) are responsible for the maintenance of sodium sensitive hypertension. - ResearchGate. (URL: [Link])

-

A modified system for in vitro perfusion of isolated renal tubules | Semantic Scholar. (URL: [Link])

-

E-ISSN 0976-2779 - Systematic Reviews in Pharmacy. (URL: [Link])

-

Perfusion of isolated renal tubules - PubMed. (URL: [Link])

-

Na+-K+-Cl− cotransporter (NKCC) maintains the chloride gradient to sustain pacemaker activity in interstitial cells of Cajal - PMC - NIH. (URL: [Link])

-

In Vitro/Ex Vivo Models for the Study of Ischemia Reperfusion Injury during Kidney Perfusion. (URL: [Link])

-

This compound - Drug Central. (URL: [Link])

-

Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC - PubMed Central. (URL: [Link])

-

Insights into intrarenal sites and mechanisms of action of diuretic agents - PubMed. (URL: [Link])

-

Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - NIH. (URL: [Link])

-

Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed Central. (URL: [Link])

-

Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC. (URL: [Link])

-

Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed. (URL: [Link])

-

Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed. (URL: [Link])

-

What is the mechanism of action of thiazide diuretics? - Dr.Oracle. (URL: [Link])

-

Indapamide, chlorthalidone, and hydrochlorothiazide bind to an... - ResearchGate. (URL: [Link])

-

Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics - MDPI. (URL: [Link])

-

(PDF) Diuretics and renal tubular function - ResearchGate. (URL: [Link])

-

Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI - NIH. (URL: [Link])

-

Pharmacokinetic & Pharmacodynamic Principles Explained | Chapter 2 – Pharmacotherapeutics (5th) - YouTube. (URL: [Link])

Sources

- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into intrarenal sites and mechanisms of action of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Thiazide - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]

- 6. Sodium-chloride symporter - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]

- 14. researchgate.net [researchgate.net]

- 15. NaCl cotransporter activity and Mg2+ handling by the distal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]

- 17. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. ijcap.in [ijcap.in]

- 19. rjptsimlab.com [rjptsimlab.com]

- 20. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Microperfusion of isolated renal tubule segments in vitro in the rabbit [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Perfusion of isolated renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A modified system for in vitro perfusion of isolated renal tubules | Semantic Scholar [semanticscholar.org]

- 27. The Sodium Chloride Cotransporter (NCC) and Epithelial Sodium Channel (ENaC) Associate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Upregulation of apical sodium-chloride cotransporter and basolateral chloride channels is responsible for the maintenance of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Na+-K+-Cl− cotransporter (NKCC) maintains the chloride gradient to sustain pacemaker activity in interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Elucidation of the Mebutizide Chemical Structure

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mebutizide

Introduction

This compound is a diuretic agent belonging to the thiazide class of benzothiadiazine derivatives.[1] These compounds are foundational in the management of hypertension and edematous conditions. Thiazide diuretics exert their therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and arterial pressure.[3][4][5] For researchers and professionals in drug development, a thorough understanding of this compound's molecular architecture and its synthetic pathways is critical for the innovation of novel diuretic agents, the optimization of existing manufacturing processes, and the exploration of new therapeutic applications. This guide provides a detailed examination of this compound's chemical structure and delineates a logical, field-proven synthesis pathway based on established chemical principles for the thiazide scaffold.

The pharmacological activity of this compound is intrinsically linked to its specific three-dimensional arrangement and the functional groups appended to its core heterocyclic system.

Core Scaffold: 1,2,4-Benzothiadiazine-1,1-dioxide

At its heart, this compound is built upon a bicyclic 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold. This structure consists of a benzene ring fused to a dihydrothiadiazine ring. The "1,1-dioxide" designation indicates that the sulfur atom in the heterocyclic ring is in its highest oxidation state, forming a sulfonamide group integral to the ring system. This core is characteristic of all thiazide diuretics and is essential for their biological activity.

Key Identifiers and Physicochemical Properties

A precise identification of a chemical entity is paramount for regulatory, research, and manufacturing purposes. The key identifiers and computed properties for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[1] |

| Alternate IUPAC Name | 6-Chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[6] |

| CAS Number | 3568-00-1[1][7] |

| Molecular Formula | C₁₃H₂₀ClN₃O₄S₂[1][8][9] |

| Molecular Weight | 381.9 g/mol [1][8] |

| Canonical SMILES | CCC(C)C(C)C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl[1][8] |

Structural Diagram and Key Features

The chemical structure of this compound reveals several functional groups critical to its function:

-

Chloro Group (at C6): This electron-withdrawing group enhances the diuretic potency.

-

Sulfonamide Group (at C7): The free -SO₂NH₂ group is a primary pharmacophore, essential for binding to the Na+/Cl- symporter.

-

Alkyl Substituent (at C3): The lipophilic 1,2-dimethylbutyl group at this position modulates the compound's potency and duration of action. The saturation of the 3,4-double bond in the thiadiazine ring, creating the dihydro-benzothiadiazine structure, significantly increases diuretic activity compared to its unsaturated counterparts.[10]

Part 2: Synthesis of this compound: A Mechanistic Approach

While specific proprietary industrial synthesis routes for this compound are not extensively published, its synthesis can be reliably inferred from the well-documented preparation of its parent compound, hydrochlorothiazide, and other thiazide analogues.[10][11][12] The general strategy involves the formation of a key disulfonamide aniline intermediate followed by cyclization with a specific aldehyde to introduce the desired C3 substituent.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection for this compound occurs at the C3 position of the heterocyclic ring, breaking the two C-N bonds formed during the cyclization step. This reveals the two primary building blocks.

This analysis identifies 4-amino-6-chlorobenzene-1,3-disulfonamide as the core aromatic precursor and 3-methyl-2-pentanal as the source of the C3 alkyl side chain.

Synthesis Pathway: Step-by-Step Protocol

The forward synthesis assembles these precursors through a logical and efficient sequence.

Step 1: Preparation of 4-amino-6-chlorobenzene-1,3-disulfonamide

This key intermediate is typically synthesized from 3-chloroaniline in a two-step process.

-

1a. Chlorosulfonylation: 3-chloroaniline is treated with an excess of chlorosulfonic acid. The strong electrophilic nature of chlorosulfonic acid leads to the substitution of sulfonyl chloride groups (-SO₂Cl) at the positions ortho and para to the activating amino group. Steric hindrance from the chlorine at C3 directs the second substitution to the C5 position, yielding 5-amino-2-chlorobenzene-1,3-disulfonyl chloride.

-

1b. Ammonolysis: The resulting disulfonyl chloride is then treated with aqueous ammonia. The nucleophilic ammonia displaces the chloride ions to form the stable disulfonamide, 4-amino-6-chlorobenzene-1,3-disulfonamide. This intermediate is the common precursor for a wide range of thiazide diuretics.[12]

Step 2: Cyclocondensation to Form this compound

This is the final and defining step where the heterocyclic ring is formed. It is a direct adaptation of the established synthesis for hydrochlorothiazide, where paraformaldehyde is used.[10][13]

-

Causality: The reaction proceeds via condensation of the aldehyde (3-methyl-2-pentanal) with the aromatic amine and the adjacent sulfonamide group of the precursor. The aniline nitrogen attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate which then dehydrates to an imine. An intramolecular nucleophilic attack by the adjacent sulfonamide nitrogen onto the imine carbon results in ring closure, yielding the final 3,4-dihydro-2H-1,2,4-benzothiadiazine structure of this compound.

Experimental Protocol: Cyclocondensation

-

Reaction Setup: To a stirred suspension of 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 equivalent) in a suitable solvent such as methanol or water, add 3-methyl-2-pentanal (1.1 equivalents).[11][13]

-

Reaction Conditions: Heat the mixture to reflux (approximately 95-100°C if using water) for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (20-25°C). The product, this compound, often precipitates from the solution as a solid.

-

Purification: Filter the precipitated solid and wash it sequentially with water and a small amount of cold alcohol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous acetone or ethanol) to yield highly pure this compound.[11]

Overall Synthesis Workflow

The complete synthetic sequence provides a clear path from simple commercial starting materials to the final active pharmaceutical ingredient.

Part 3: Field Insights and Experimental Considerations

-

Rationale for Reagent Selection: The use of chlorosulfonic acid is an industry standard for electrophilic aromatic sulfonation due to its high reactivity and cost-effectiveness. The choice of 3-methyl-2-pentanal is specific to this compound; using a different aldehyde (e.g., formaldehyde) would result in a different thiazide derivative (e.g., hydrochlorothiazide).[10]

-

Process Control and Purity: A key challenge in thiazide synthesis is controlling the formation of impurities, such as dimers or over-reacted products.[13] The purification process, particularly the final recrystallization, is critical for achieving the high purity required for pharmaceutical applications. The pH of the solution during work-up and purification can also be a critical parameter to control.[14] The use of water as a solvent, where feasible, aligns with green chemistry principles, making the process more environmentally benign.[13]

This compound is a structurally well-defined thiazide diuretic whose chemical architecture is precisely tailored for its pharmacological function. Its synthesis, while not detailed in dedicated publications, follows a robust and logical pathway common to the thiazide family. The process hinges on the creation of a versatile 4-amino-6-chlorobenzene-1,3-disulfonamide intermediate, followed by a definitive cyclocondensation step with a specific aldehyde to install the unique C3 side chain. This modularity in synthesis has historically allowed for the creation of a wide array of thiazide diuretics with varied potencies and pharmacokinetic profiles. For today's drug development professionals, this foundational understanding remains essential for both process optimization and the rational design of future cardiovascular therapies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71652, this compound. PubChem. [Link]

-

Wikipedia (2025). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

CAS Common Chemistry (n.d.). This compound. CAS, a division of the American Chemical Society. [Link]

-

precisionFDA (2025). This compound. U.S. Food and Drug Administration. [Link]

-

OzEMedicine (2019). Thiazide diuretics. Wiki for Australian Emergency Medicine Doctors. [Link]

-

PubChemLite (2026). This compound (C13H20ClN3O4S2). Université du Luxembourg. [Link]

-

Belluschi, A., & Tallone, G. (1965). [DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY]. Acta Cardiologica, 20, 238-45. [Link]

-

Torres, R. (2016). Thiazide Diuretics. Prezi. [Link]

-

Global Substance Registration System (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

KEGG DRUG (n.d.). This compound. Kyoto Encyclopedia of Genes and Genomes. [Link]

-

Pharmacy 180 (n.d.). Thiazides - Nonmercurial diuretics. pharmacy180.com. [Link]

-

FDA Global Substance Registration System (n.d.). This compound. fdaglobal.com. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76958411, Butizide, (R)-. PubChem. [Link]

- Google Patents (n.d.). EP1919483B1 - Combined preparation of a thiazide diuretic and a loop diuretic.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72070, Bemetizide. PubChem. [Link]

-

Sintayehu, B., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica. [Link]

-

Wikipedia (2024). Thiazide. Wikipedia, The Free Encyclopedia. [Link]

- Google Patents (n.d.). WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide.

-

Quick Company (n.d.). Process For The Preparation Of Hydrochlorothiazide. quickcompany.in. [Link]

- Google Patents (n.d.). WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide.

-

ResearchGate (n.d.). 6-chloro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide. ResearchGate. [Link]

-

KEGG DRUG (n.d.). This compound. Kyoto Encyclopedia of Genes and Genomes. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6604229. PubChem. [Link]

- Google Patents (n.d.). DE1135918B - Process for the preparation of 6-chloro-7-sulfamyl-1, 2, 4-benzothiadiazine-1, 1-dioxyden.

-

Frontiers (2020). Chemical Composition, Diuretic, and Antityrosinase Activity of Traditionally Used Romanian Cerasorum stipites. frontiersin.org. [Link]

-

Beilstein Journals (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. beilstein-journals.org. [Link]

-

Chen, L., et al. (2019). A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters. Acta Pharmacologica Sinica. [Link]

-

Kampf, D., & Baethke, R. (1980). [The diuretic activity of bumetanide in a controlled comparison with furosemide in patients with various degrees of impaired renal function (author's transl)]. Arzneimittelforschung, 30(6), 1015-8. [Link]

-

Belay, A., et al. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Journal of Experimental Pharmacology. [Link]

-

MDPI (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. mdpi.com. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4121, Methyclothiazide. PubChem. [Link]

-

MDPI (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. mdpi.com. [Link]

-

Herráiz, I. (2017). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Methods in Molecular Biology, 1645, 15-27. [Link]

-

Preprints.org (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. preprints.org. [Link]

-

Pharmacology - Diuretics. (2013). YouTube. [Link]

-

Zero To Finals. (2019). How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. YouTube. [Link]

Sources

- 1. This compound | C13H20ClN3O4S2 | CID 71652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. ozemedicine.com [ozemedicine.com]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. GSRS [precision.fda.gov]

- 9. PubChemLite - this compound (C13H20ClN3O4S2) [pubchemlite.lcsb.uni.lu]

- 10. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 11. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]

- 12. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 13. Process For The Preparation Of Hydrochlorothiazide [quickcompany.in]

- 14. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]

Mebutizide's Impact on Electrolyte Homeostasis: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the diuretic Mebutizide and its effects on electrolyte balance. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, pharmacodynamic effects on key electrolytes, and methodologies for experimental assessment.

Introduction to this compound: A Thiazide Diuretic

This compound is a thiazide diuretic formerly utilized in the management of hypertension and edema. Like other drugs in its class, this compound promotes the excretion of sodium and water from the kidneys, thereby reducing blood volume and alleviating fluid retention.[1][2] Its primary site of action is the distal convoluted tubule of the nephron. While not as commonly prescribed today due to the advent of newer diuretic agents, the study of this compound and its congeners continues to provide valuable insights into renal physiology and the management of fluid and electrolyte balance.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C13H20ClN3O4S2[3] |

| Molecular Weight | 381.89 g/mol [3] |

Molecular Mechanism of Action

The diuretic effect of this compound is achieved through its interaction with the sodium-chloride (Na+-Cl-) cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule.[2][4] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][5] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[5][6]

Caption: this compound's mechanism of action in the distal convoluted tubule.

Pharmacodynamic Effects on Electrolyte Balance

The inhibition of the Na+-Cl- cotransporter by this compound initiates a cascade of events that alters the renal handling of several key electrolytes.

Sodium (Na+) and Chloride (Cl-)

The primary and most direct effect of this compound is the increased excretion of sodium and chloride.[7] Studies comparing this compound to hydrochlorothiazide have shown that at higher doses, this compound can produce a greater maximal effect on the excretion of these ions.[7] This natriuretic and chloruretic effect is the basis for its antihypertensive and anti-edema actions.[1]

Potassium (K+)

A common adverse effect of thiazide diuretics, including this compound, is hypokalemia, or low serum potassium levels.[1][8] This potassium depletion occurs through two primary mechanisms:

-

Increased Distal Sodium Delivery: By blocking sodium reabsorption in the distal convoluted tubule, this compound increases the delivery of sodium to the collecting duct. Here, the increased sodium load enhances the activity of the aldosterone-sensitive sodium channel (ENaC), which promotes sodium reabsorption in exchange for potassium secretion into the tubular fluid.[5][8]

-

Secondary Hyperaldosteronism: The diuretic-induced reduction in plasma volume can stimulate the renin-angiotensin-aldosterone system (RAAS).[8][9] The resulting increase in aldosterone levels further promotes sodium reabsorption and potassium excretion in the collecting duct.[8]

It is noteworthy that the period of potassium loss may extend beyond the diuretic effect of the drug due to the prolonged elevation of aldosterone levels.[8]

Calcium (Ca2+)

Thiazide diuretics are known for their calcium-sparing effect, leading to a decrease in urinary calcium excretion.[10][11] While one study on this compound showed unchanged calcium diuresis, the broader class effect is well-documented.[7][10] The proposed mechanisms for this effect include:

-

Enhanced Passive Reabsorption: The inhibition of the NCC by this compound leads to hyperpolarization of the apical membrane of the distal tubule cells. This increased electrical gradient is thought to enhance the driving force for passive calcium reabsorption through the apical calcium channel, TRPV5.

-

Increased Sodium-Calcium Exchange: The lower intracellular sodium concentration resulting from NCC inhibition may enhance the activity of the basolateral sodium-calcium exchanger (NCX1), which pumps calcium out of the cell into the bloodstream in exchange for sodium.

This calcium-retaining property has led to the off-label use of thiazide diuretics in the prevention of calcium-containing kidney stones.[12]

Magnesium (Mg2+)

Chronic use of thiazide diuretics is associated with magnesium wasting and an increased risk of hypomagnesemia.[10][11][13] The precise mechanism is not fully elucidated but is thought to involve the alteration of the transepithelial voltage gradient in the distal convoluted tubule, which in turn impairs the reabsorption of magnesium through the TRPM6 channel.

Quantitative Analysis of Electrolyte Disturbances

The following table summarizes the expected qualitative and potential quantitative changes in electrolyte balance following the administration of thiazide diuretics like this compound. It is important to note that the magnitude of these effects can vary depending on the dose, duration of therapy, and individual patient factors.

| Electrolyte | Serum Concentration | Urinary Excretion | Primary Mechanism |

| Sodium (Na+) | ↓ (Hyponatremia) | ↑ (Natriuresis) | Inhibition of Na+-Cl- cotransporter[2][5] |

| Chloride (Cl-) | ↓ (Hypochloremia) | ↑ (Chloruresis) | Inhibition of Na+-Cl- cotransporter[2][5] |

| Potassium (K+) | ↓ (Hypokalemia) | ↑ (Kaliuresis) | Increased distal Na+ delivery and secondary hyperaldosteronism[5][8] |

| Calcium (Ca2+) | ↑ (Hypercalcemia) | ↓ (Hypocalciuria) | Enhanced reabsorption in the distal tubule[10][11] |

| Magnesium (Mg2+) | ↓ (Hypomagnesemia) | ↑ (Magnesiuria) | Impaired reabsorption in the distal tubule[10][11][13] |

Experimental Protocols for Assessing Electrolyte Balance

A thorough investigation of this compound's effects on electrolyte balance requires a combination of preclinical and clinical studies.

Preclinical Models

-

In Vivo Animal Studies: Rodent models (rats, mice) are commonly used.

-

Animal Acclimatization: House animals in metabolic cages for several days to adapt and obtain baseline measurements.

-

Dosing: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group.

-

Sample Collection: Collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h) to assess diuretic and electrolyte excretion rates. Collect blood samples at baseline and at the end of the study.

-

Biochemical Analysis: Analyze urine and serum samples for concentrations of sodium, potassium, chloride, calcium, and magnesium using ion-selective electrodes or atomic absorption spectroscopy.

-

-

In Vitro/Ex Vivo Studies:

-

Isolated Perfused Tubules: Microperfusion of isolated distal convoluted tubules allows for the direct assessment of this compound's effect on ion transport.

-

Cell Culture Models: Utilize cell lines expressing the Na+-Cl- cotransporter to study the drug's mechanism of action at the molecular level.

-

Clinical Study Design

A robust clinical trial to evaluate this compound's impact on electrolyte balance should incorporate the following:

-

Study Population: Healthy volunteers or patients with hypertension.

-

Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design.

-

Intervention: Single or multiple ascending doses of this compound.

-

Monitoring:

-

Frequent blood sampling to determine serum electrolyte concentrations.

-

24-hour urine collections to measure total electrolyte excretion.

-

Monitoring of vital signs, including blood pressure and heart rate.

-

Assessment for clinical signs and symptoms of electrolyte disturbances.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. This compound [drugcentral.org]

- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 5. CV Pharmacology | Diuretics [cvpharmacology.com]

- 6. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 7. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Calcium and magnesium metabolism during long-term treatment with thiazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interrelationships among thiazide diuretics and calcium, magnesium, sodium, and potassium balance in normal and hypertensive man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Types of Diuretics Medications: Uses, Side Effects, Interactions, List of Drugs [rxlist.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Mebutizide

This guide provides a detailed overview of the available early-phase clinical trial data for Mebutizide, a thiazide diuretic. Given the limited recent clinical research on this compound, this document synthesizes historical data with established principles of modern early-phase clinical trial design for diuretics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's foundational clinical profile.

Introduction to this compound

This compound is a benzothiadiazine derivative belonging to the class of thiazide diuretics.[1][2] Historically, it was investigated for the treatment of hypertension and edema due to its ability to increase the excretion of sodium and water from the kidneys. Like other thiazide diuretics, its primary site of action is the distal convoluted tubule of the nephron.[3] While it reached Phase 2 clinical trials, this compound is not widely used or approved in current medical practice, and there is a notable scarcity of modern clinical trial data.[2] This guide aims to reconstruct and contextualize the early-phase clinical understanding of this compound.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As water passively follows sodium, this leads to an increase in urine output (diuresis), thereby reducing blood volume and, consequently, blood pressure.[3][4]

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Early-Phase Clinical Trial Data: A Synthesis

The most substantive early-phase clinical data for this compound comes from a 1979 placebo-controlled, randomized, single-dose study in healthy male volunteers.[5] This study compared the pharmacodynamic and pharmacokinetic profiles of this compound at various doses (1, 5, 10, 20, and 50 mg) with a 25 mg dose of hydrochlorothiazide.[5]

Pharmacodynamics

The 1979 study demonstrated that this compound produced diuretic effects qualitatively similar to hydrochlorothiazide.[5] Key findings include:

-

Dose-Dependent Diuresis: Higher doses of this compound resulted in statistically significant increases in the excretion of sodium, chloride, and urine volume compared to lower doses and the reference dose of hydrochlorothiazide.[5]

-

Potassium Excretion: A trend towards increased potassium elimination was observed, a common characteristic of thiazide diuretics.[5]

-

No Effect on Calcium, Magnesium, or Urine pH: The study found no significant changes in the diuresis of calcium and magnesium, or in the pH of the urine.[5]

-

Onset and Duration of Action: The diuretic effect of this compound began within 1 to 2 hours after oral administration and lasted for over 24 hours.[5]

Table 1: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers

| Parameter | Observation | Citation |

| Sodium Excretion | Dose-dependent increase | [5] |

| Chloride Excretion | Dose-dependent increase | [5] |

| Urine Volume | Dose-dependent increase | [5] |

| Potassium Excretion | Trend towards increased elimination | [5] |

| Calcium Excretion | No significant change | [5] |

| Magnesium Excretion | No significant change | [5] |

| Urine pH | No significant change | [5] |

| Onset of Action | 1-2 hours post-administration | [5] |

| Duration of Action | > 24 hours | [5] |

Pharmacokinetics

The 1979 study noted a close correlation between the kinetics of the diuretic effects and the pharmacokinetics of this compound.[5]

-

Absorption: The study provided evidence of dose-dependent kinetics, suggesting that this compound may be incompletely absorbed at higher doses.[5]

-

Maximal Potency: The lack of a parenteral formulation of this compound prevented a reliable determination of its maximal potency.[5]

Due to the age of the study, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not reported in a manner consistent with modern standards.

Hypothetical Phase 1 Clinical Trial Protocol for this compound

To provide a framework for future research and a deeper understanding of the required investigations for a drug like this compound, a hypothetical Phase 1 clinical trial protocol is outlined below. This protocol is based on current best practices for early-phase studies of diuretics.

Study Design and Objectives

A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

-

Primary Objectives:

-

To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy adult subjects.

-

To determine the pharmacokinetic profile of single and multiple ascending doses of this compound.

-

-

Secondary Objectives:

-

To evaluate the pharmacodynamic effects of this compound on urine volume and electrolyte excretion.

-

To investigate the dose-response relationship of this compound.

-

Caption: Hypothetical Phase 1 SAD/MAD study workflow for this compound.

Subject Population

-

Inclusion Criteria:

-

Healthy adult males and females, 18-55 years of age.

-

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

-

Normal renal and hepatic function.

-

Willingness to provide written informed consent.

-

-

Exclusion Criteria:

-

History of significant cardiovascular, renal, or endocrine disease.

-

Hypersensitivity to thiazide diuretics or sulfonamides.

-

Use of any prescription or over-the-counter medications that could interfere with the study drug.

-

Pregnancy or lactation.

-

Experimental Protocol: SAD Phase

-

In-house Stay: Subjects are admitted to the clinical research unit the day before dosing.

-

Standardization: Subjects receive a standardized diet and fluid intake.

-

Baseline Measurements: Baseline vital signs, ECGs, and blood and urine samples are collected.

-

Dosing: Subjects receive a single oral dose of this compound or placebo in a fasted state.

-

Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Pharmacodynamic Sampling: Urine is collected fractionally over 24 hours to measure volume, sodium, potassium, chloride, calcium, and magnesium excretion.

-

Safety Monitoring: Continuous monitoring of vital signs, ECGs, and adverse events.

-

Discharge: Subjects are discharged after 72 hours of observation, with a follow-up visit.

Data Analysis

-

Pharmacokinetics: Non-compartmental analysis will be used to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

-

Pharmacodynamics: Changes from baseline in urine volume and electrolyte excretion will be calculated and compared between dose groups and placebo.

-

Safety: Adverse events, clinical laboratory results, vital signs, and ECGs will be summarized by dose group.

Conclusion

The available early-phase clinical data on this compound, though dated, provides foundational evidence for its activity as a thiazide diuretic with a dose-dependent effect on water and electrolyte excretion.[5] The lack of modern, comprehensive pharmacokinetic and safety data necessitates further investigation, as outlined in the hypothetical Phase 1 protocol, should there be renewed interest in the clinical development of this compound. This guide serves as a technical resource for understanding the historical context and the necessary future steps for the clinical evaluation of this compound.

References

-

This compound. (n.d.). In Wikipedia. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.[1]

-

[Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. (1979). Arzneimittel-Forschung, 29(10), 1611-1616.[5]

-

This compound. (n.d.). In OpenModelica. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

-

This compound. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]2]

- This compound. (n.d.). In gsrs. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- SID 51091511. (n.d.). In PubChem. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- KEGG DRUG: this compound. (n.d.). In KEGG. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- Randomized Study to Evaluate the Effect of Obicetrapib on Top of Maximum Tolerated Lipid-Modifying Therapies. (2021). In ClinicalTrials.gov. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- The pharmacokinetics and pharmacodynamics of the diuretic bumetanide in hepatic and renal disease. (1976). British Journal of Clinical Pharmacology, 3(6), 1061-1067.

- Pharmacology - Diuretics. (2013, May 21). In YouTube. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. (2019, February 20). In YouTube. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

- Pharmacokinetics of Bendroflumethiazide. (1977). Clinical Pharmacology & Therapeutics, 22(4), 385-388.

- Pharmacokinetics of pimozide in adults and children with Tourette's syndrome. (1987). Journal of Clinical Pharmacology, 27(10), 776-781.

- Methyclothiazide. (n.d.). In PubChem. Retrieved January 14, 2026, from a URL that will be provided by the grounding tool.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H20ClN3O4S2 | CID 71652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebutizide's molecular targets in the nephron

An In-Depth Technical Guide to the Molecular Targets of Mebutizide in the Nephron

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the thiazide class of diuretics, exerts its primary physiological effects within the nephron to promote natriuresis and diuresis. This technical guide provides a comprehensive examination of the molecular interactions underpinning its therapeutic action. While specific high-resolution structural data for this compound is not yet available, this document synthesizes the extensive body of research on its drug class to delineate its principal molecular target and mechanism of inhibition. We will delve into the structure and function of the Na⁺-Cl⁻ cotransporter (NCC), the established target of thiazide diuretics, and explore the intricate details of the drug-binding site. Furthermore, this guide will contextualize this compound's action within the broader regulatory framework of the WNK-SPAK/OSR1 signaling pathway and present robust experimental protocols for the future investigation of its specific inhibitory properties.

Introduction to this compound and its Therapeutic Context

This compound is a benzothiadiazine derivative classified as a thiazide diuretic.[1] Clinically, drugs of this class are mainstays in the management of hypertension and edematous states.[2] Their efficacy stems from their ability to modulate renal sodium handling, thereby reducing extracellular fluid volume and consequently lowering blood pressure.[3] The functional unit of the kidney, the nephron, is the theater of this action, with specific transporters being the direct molecular targets. For this compound, as with all thiazide diuretics, the primary molecular target is the Sodium-Chloride Cotransporter (NCC).[2][4]

The Primary Molecular Target: The Na⁺-Cl⁻ Cotransporter (NCC/SLC12A3)

The NCC, encoded by the SLC12A3 gene, is an electroneutral ion transporter located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[4][5] It is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.[4] This function is critical for the fine-tuning of sodium balance and the regulation of blood pressure.

Structural Architecture of the Human NCC

Recent advances in cryogenic electron microscopy (cryo-EM) have elucidated the high-resolution structure of human NCC.[2][6] The transporter exists as a dimer, with each monomer comprising 12 transmembrane helices (TMs) that form a core transport domain, and intracellular N- and C-terminal regulatory domains.[2][4] The transmembrane domain adopts a LeuT-fold, creating a central cavity where ion translocation occurs.[7] Within this cavity lie distinct binding sites for Na⁺ and Cl⁻ ions.[2][8]

Caption: Dimeric structure of the NCC embedded in the apical membrane of a distal convoluted tubule cell.

Molecular Mechanism of NCC Inhibition by Thiazides

Structural studies of NCC in complex with thiazide diuretics have revealed a precise inhibitory mechanism.[2][4] Thiazides bind to an orthosteric site located within the ion translocation pathway, accessible from the extracellular (luminal) side.

The inhibition is twofold:

-

Competitive Inhibition: The diuretic molecule physically occupies the Cl⁻ binding site, thereby directly competing with chloride ions for binding.[4]

-

Conformational Locking: Binding of the thiazide molecule stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation into the cell.[2][4]

The binding pocket is formed by residues from several transmembrane helices, creating a snug fit for the thiazide pharmacophore.[2] This interaction effectively blocks the transporter's function, leading to increased NaCl concentration in the tubular fluid and subsequent diuresis.

This compound: Structure-Activity Relationship and Potency

While a co-crystal structure of this compound with NCC is not available, we can infer its interaction based on its chemical structure and the known structure-activity relationships (SAR) of the thiazide class.

Chemical Structure of this compound:

-

Core: A benzothiadiazine dioxide scaffold.

-

C3 Position: A substituted alkyl group (3-methylpentan-2-yl).

-

C6 Position: A chloro group.

-

C7 Position: An unsubstituted sulfonamide group.

The SAR for thiazide diuretics indicates that the sulfonamide group at C7 is essential for activity, while substitutions at the C3 position modulate the potency and duration of action. The chloro group at C6 enhances the diuretic effect. Based on these principles, this compound's structure is consistent with a potent NCC inhibitor.

Caption: this compound binding to the NCC, blocking the chloride translocation pathway.

Pharmacodynamic Comparison

Pharmacodynamic studies comparing "bemetizide" (this compound) to hydrochlorothiazide in healthy volunteers have shown that their diuretic effects are qualitatively similar.[3] However, at higher doses, this compound demonstrated a greater maximal effect on the excretion of sodium, chloride, and urine volume compared to a standard 25 mg dose of hydrochlorothiazide, suggesting a higher relative efficacy at these dosages.[3]

| Diuretic | Dose | Relative Effect on Na⁺/Cl⁻ Excretion |

| Hydrochlorothiazide | 25 mg | Reference |

| This compound | >20 mg | Statistically significant greater maximal effect |

| Data synthesized from a comparative human pharmacology study.[3] |

Upstream Regulation: The WNK-SPAK/OSR1 Signaling Cascade

The activity of NCC is not static; it is dynamically regulated by a complex signaling pathway that provides a broader context for this compound's action. The key regulators are the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9][10]

Under conditions of low intracellular chloride or stimulation by hormones like angiotensin II, WNK kinases are activated. They, in turn, phosphorylate and activate SPAK/OSR1.[11] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC.[11] This phosphorylation event is a crucial "on" switch, promoting the trafficking of NCC to the apical membrane and increasing its transport activity.[4][9] this compound acts on this activated pool of NCC transporters.

Caption: The WNK-SPAK/OSR1 pathway activating NCC, the target of this compound.

Methodologies for Characterizing this compound-NCC Interactions

To obtain specific quantitative data for this compound, such as its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀), established experimental systems can be employed.

Protocol: IC₅₀ Determination using Xenopus laevis Oocyte Expression System

This protocol is a gold standard for characterizing the function and pharmacology of membrane transporters.

Objective: To determine the concentration of this compound required to inhibit 50% of NCC-mediated ion transport.

Methodology:

-

cRNA Preparation: Synthesize capped complementary RNA (cRNA) encoding human NCC (SLC12A3).

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Microinject a known quantity of hNCC cRNA into the oocytes. Inject a control group with water.

-

Incubation: Incubate the oocytes for 2-4 days to allow for protein expression and trafficking to the plasma membrane.

-

Uptake Assay: a. Pre-incubate oocytes in a chloride-free uptake buffer. b. Transfer oocytes to an uptake buffer containing a radioactive tracer (e.g., ²²Na⁺) and varying concentrations of this compound (e.g., 0 µM to 100 µM). c. After a defined period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, tracer-free buffer.

-

Quantification: Lyse individual oocytes and measure the amount of intracellular radioactivity using a scintillation counter.

-

Data Analysis: a. Subtract the background uptake measured in water-injected oocytes. b. Plot the percentage of NCC-mediated uptake against the logarithm of this compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of this compound on the NCC transporter.

Potential Off-Target Effects

While the primary target of this compound is unequivocally the NCC, it is important for drug development professionals to consider potential off-target effects. Thiazide diuretics as a class have been associated with metabolic side effects such as hypokalemia and hyperglycemia. These are generally considered downstream consequences of their primary renal action rather than direct off-target binding in the nephron. For instance, increased sodium delivery to the collecting duct can enhance potassium secretion. Specific off-target molecular interactions of this compound within the nephron have not been extensively studied and represent an area for further investigation.

Conclusion

This compound's therapeutic efficacy as a diuretic and antihypertensive agent is rooted in its targeted inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the nephron. Drawing from extensive research on the thiazide class, it is understood that this compound likely binds to a specific pocket within the transporter's translocation pathway, competing with chloride and locking the protein in an inactive conformation. Its potency, suggested to be greater than hydrochlorothiazide at higher doses, is determined by the specific chemical moieties of its structure. The action of this compound is superimposed on a complex regulatory network governed by the WNK-SPAK/OSR1 signaling pathway. While direct, high-resolution structural and binding affinity data for this compound remain to be elucidated, the robust framework of knowledge surrounding its molecular target provides a solid foundation for its clinical application and for future research aimed at refining our understanding of its precise molecular interactions.

References

-

Les-ch, P., Nuss, D., & SchoNA, J. (1979). [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. Arzneimittel-Forschung, 29(1), 143-149. [Link]

-

OpenModelica. Pharmacolibrary.Drugs.ATC.C.C03AA13. OpenModelica. [Link]

-

Fan, M., Zhang, J., Lee, C. L., Zhang, J., & Feng, L. (2023). Structure and thiazide inhibition mechanism of human Na-Cl cotransporter. Nature, 614(7949), 788-794. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71652, this compound. PubChem. [Link]

-

Greenblatt, D. J. (2002). Pharmacokinetics, pharmacodynamics, and drug disposition. Neuropsychopharmacology: The Fifth Generation of Progress. [Link]

-

Derk, C. T. (2023). Overview of Pharmacodynamics. MSD Manual Professional Version. [Link]

-

Drug Central. This compound. Drug Central. [Link]

-

Terker, A. S., & Al-Qusairi, L. (2023). Structure of human NCC: insights into the inhibition mechanism of thiazides. Kidney International, 103(6), 1059-1061. [Link]

-

Villa-Reyes, L. A., Al-Momani, S., Poveda, J. A., & Moreno, E. (2022). Kinase interaction analysis predicts actions of the WNK-OSR1/SPAK pathway. bioRxiv. [Link]

-

Dr.Oracle. (2024). What is the ranking of diuretics by strength and their corresponding dosing?. Dr.Oracle. [Link]

-

Zhang, J., et al. (2022). Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases. bioRxiv. [Link]

-

Lykke, K., et al. (2017). Structure-activity relationships of bumetanide derivatives: Correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 174(18), 3046-3057. [Link]

-

Liang, W., et al. (2017). Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. Journal of Cellular and Molecular Medicine, 21(11), 2634-2642. [Link]

-

Alessi, D. R., et al. (2014). SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation. Biochemical Journal, 461(2), 279-290. [Link]

-

Delpire, E., & Gagnon, K. B. (2018). The WNK-SPAK/OSR1 pathway: Master regulator of cation-chloride cotransporters. Current Opinion in Nephrology and Hypertension, 27(1), 39-47. [Link]

-

Kour-Bajaber, S., et al. (2021). Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke. International Journal of Molecular Sciences, 22(3), 1232. [Link]

-

Touyz, R. M., et al. (2020). WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension. Hypertension, 76(1), 17-27. [Link]

-

Sica, D. A. (2012). Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide-Type Diuretics. Journal of Clinical Hypertension, 14(8), 566-567. [Link]

-

Bachmann, S., et al. (1995). Localization of bumetanide- and thiazide-sensitive Na-K-Cl cotransporters along the rat nephron. Kidney International, 48(5), 1534-1542. [Link]

-

Min, B. (2009). A Review of Critical Differences among Loop, Thiazide, and Thiazide-Like Diuretics. Hospital Pharmacy, 44(2), 131-137. [Link]

-

Subramanya, A. R., & Ellison, D. H. (2014). Distal convoluted tubule. Clinical Journal of the American Society of Nephrology, 9(12), 2147-2163. [Link]

-

Gamba, G. (2009). The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs. American Journal of Physiology-Renal Physiology, 297(4), F838-F848. [Link]

-

Glover, M., et al. (2011). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4816. [Link]

-

Castaneda-Bueno, M., & Gamba, G. (2022). Sodium Chloride Cotransporter in Hypertension. Hypertension, 79(1), 24-34. [Link]

-

National Center for Biotechnology Information. (2023). Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter. PubMed. [Link]

Sources

- 1. This compound | C13H20ClN3O4S2 | CID 71652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]